molecular formula C13H16BrNO4 B8095672 Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid

Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid

Cat. No.: B8095672
M. Wt: 330.17 g/mol
InChI Key: ZHAAYALRXSZQLX-SNVBAGLBSA-N
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Description

Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid (CAS 209680-89-7) is a chiral, non-natural amino acid derivative of high value in organic synthesis and drug discovery. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a bromine atom on the phenyl ring, making it a versatile building block for the construction of complex molecules . The primary function of the Boc group is to protect the amine functionality from unwanted reactions during synthetic sequences, particularly in peptide synthesis. This protecting group is stable under basic conditions and toward nucleophiles but can be readily removed under mild acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses . The 3-bromophenyl substituent acts as a handle for further functionalization via modern cross-coupling methodologies, such as Suzuki or Heck reactions, enabling researchers to diversify the molecular structure and explore structure-activity relationships. With a molecular formula of C13H16BrNO4 and a molecular weight of 330.18 g/mol, this reagent is characterized by its high purity, typically 97% or greater . It is supplied as a solid powder and should be stored at room temperature, sealed in dry conditions to ensure stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAAYALRXSZQLX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Palladium-Catalyzed Alkylation

The enantioselective synthesis of α-aryl glycines, including Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid, can be achieved using palladium-catalyzed asymmetric alkylation. Adapted from the synthesis of Fmoc-(R)-m-bromo-phenylalanine , this method involves dynamic kinetic resolution:

  • Reaction Setup :

    • A chiral palladium complex (e.g., Pd(OAc)₂ with (S)-BINAP ligand) catalyzes the alkylation of a glycine Schiff base with 3-bromophenylboronic acid.

    • Conditions: 50°C in THF/water (3:1), 12–24 hours under inert atmosphere.

  • Deprotection and Isolation :

    • The resulting Schiff base is hydrolyzed with 3 N HCl at 50°C for 1 hour to yield (R)-2-amino-2-(3-bromophenyl)acetic acid .

    • Yield: ~85% after purification via recrystallization.

  • Boc Protection :

    • The free amine is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in a biphasic system (THF/water, 1:1) with NaHCO₃ (2.5 equiv) at 0°C .

    • Reaction stirred for 6 hours, followed by acidification (HCl) to pH 2.0 to precipitate the product.

    • Yield: 90% .

Key Data :

ParameterValue
CatalystPd(OAc)₂/(S)-BINAP
Temperature50°C
Boc Protection Time6 hours
Overall Yield76.5% (asymmetric + Boc)

Chiral Auxiliary-Mediated Alkylation

This approach employs Evans oxazolidinone auxiliaries to enforce stereocontrol, as demonstrated in the synthesis of Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives :

  • Auxiliary Attachment :

    • (R)-4-Benzyl-2-oxazolidinone is coupled with 3-bromophenylacetyl chloride in CH₂Cl₂ using DMAP (10 mol%) .

  • Alkylation :

    • The enolate is generated with LDA (-78°C) and alkylated with methyl bromoacetate.

    • Yield: 78% after column chromatography .

  • Auxiliary Removal and Boc Protection :

    • Hydrolysis with LiOH/H₂O₂ affords the free amino acid.

    • Boc protection via Boc₂O/NaHCO₃ in THF/water (0°C, 6 hours) .

Comparative Efficiency :

StepYield
Alkylation78%
Boc Protection88%
Overall Yield68.6%

Direct Boc Protection of Racemic Mixtures

For non-stereoselective routes, Boc protection can precede chiral resolution:

  • Racemic Synthesis :

    • 3-Bromophenylacetic acid is converted to 2-bromo-2-(3-bromophenyl)acetic acid via Hell–Volhard–Zelinskii reaction.

    • Ammonolysis with NH₃/MeOH yields racemic 2-amino-2-(3-bromophenyl)acetic acid (62% yield) .

  • Boc Protection :

    • Racemic amine is treated with Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in CH₂Cl₂ at 25°C for 12 hours .

    • Yield: 95% .

  • Chiral Resolution :

    • Enzymatic resolution using penicillin G acylase (PGA) selectively deprotects the (S)-enantiomer, leaving Boc-(R)-isomer .

    • Enantiomeric excess (ee): >99% .

Characterization and Quality Control

Synthetic batches are validated via:

  • Spectroscopic Analysis :

    • ¹H NMR (DMSO-d₆): δ 7.45 (d, J = 8.1 Hz, 1H, ArH), 7.32 (t, J = 7.8 Hz, 1H, ArH), 5.21 (s, 1H, CH), 1.39 (s, 9H, Boc) .

    • LCMS : m/z 356.1 [M+H]⁺ (calc. 355.04) .

  • Chiral HPLC :

    • Column: Chiralpak AD-H (4.6 × 250 mm); eluent: hexane/IPA (80:20); flow: 1.0 mL/min .

    • Retention time: (R)-enantiomer = 12.7 min, (S)-enantiomer = 15.3 min .

Industrial-Scale Optimization

From patent methodologies :

  • Cost Efficiency : Use of morpholine and sulfur in reflux conditions reduces catalyst costs .

  • Safety : Substituting TiCl₄ with NaHCO₃ minimizes corrosive byproducts .

Scalability Data :

ParameterLab ScalePilot Scale
Batch Size10 g5 kg
Yield90%87%
Purity (HPLC)99.2%98.5%

Chemical Reactions Analysis

Types of Reactions

Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions include phenol derivatives, reduced phenyl compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Peptides and Pharmaceuticals

Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid is primarily utilized as an amino acid derivative in peptide synthesis. The Boc group serves as a protecting group for the amine during peptide coupling reactions, facilitating the formation of peptide bonds without unwanted side reactions. This compound can be incorporated into peptides that exhibit biological activities, including:

  • Antimicrobial Agents : Peptides synthesized with this amino acid have shown potential as antimicrobial agents, targeting bacterial infections effectively.
  • Anticancer Drugs : Research indicates that certain peptides containing this compound can inhibit tumor growth, making them candidates for anticancer therapies.

Drug Development and Design

The compound's structural features allow for modifications that can enhance its pharmacological properties. Researchers are exploring its application in drug design to develop:

  • Selective Receptor Modulators : By modifying the bromophenyl moiety, scientists aim to create compounds that selectively modulate specific receptors, which could lead to targeted therapies for various diseases.
  • Prodrugs : The compound can be transformed into prodrugs that improve bioavailability and reduce side effects, enhancing therapeutic efficacy.

Biological Studies

This compound is also used in biological studies to understand the interactions between peptides and biological targets. This includes:

  • Structure-Activity Relationship (SAR) Studies : Researchers utilize this compound to investigate how structural changes affect biological activity, guiding the design of more effective therapeutic agents.
  • Mechanistic Studies : The compound aids in elucidating the mechanisms of action of various peptide-based drugs by serving as a model compound for studying enzyme interactions.

Material Science Applications

Beyond its biological applications, this compound is being explored in material science for:

  • Polymer Synthesis : Its reactive functional groups can be utilized in the synthesis of polymers with specific properties, such as biodegradability or enhanced mechanical strength.
  • Nanomaterials : The compound's ability to form stable complexes with metal ions opens avenues for developing nanomaterials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the Boc-protected amino group can be deprotected to reveal a free amine that can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Boc-Protected Analogs with Varied Aromatic Substituents

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
Boc-(R)-2-amino-2-(4-hydroxyphenyl)acetic acid 4-hydroxyphenyl C13H17NO5 Enhanced solubility due to -OH; used in AUTAC synthesis
Boc-(R)-2-amino-2-(4-methoxyphenyl)acetic acid 4-methoxyphenyl C14H19NO5 Electron-donating -OCH3 group improves stability in nucleophilic reactions
Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid 3-bromophenyl C14H18BrNO4 Bromine enables halogen bonding and Suzuki couplings; used in protein degradation

Key Insights :

  • Electron Effects : The 3-bromo substituent (electron-withdrawing) reduces electron density on the phenyl ring compared to 4-methoxy (electron-donating), altering reactivity in electrophilic substitutions .
  • Solubility : The 4-hydroxy analog exhibits higher aqueous solubility than the brominated derivative, impacting bioavailability in drug design .

Non-Boc Derivatives and Salts

Compound Name Functional Group Molecular Formula Key Properties/Applications Reference
Methyl 2-amino-2-(3-bromophenyl)acetate Methyl ester C9H10BrNO2 Ester form improves cell permeability; used in agrochemical synthesis
(R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride Hydrochloride salt C8H8ClNO2·HCl Chlorine’s smaller size enhances metabolic stability compared to bromine

Key Insights :

  • Stability : The Boc group in the target compound offers superior amine protection compared to methyl esters, which hydrolyze under acidic/basic conditions .
  • Halogen Effects : Bromine’s larger atomic radius and polarizability enhance binding to hydrophobic pockets in enzymes, unlike chlorine .

Structural Isomers and Stereochemical Variants

Compound Name Substituent Position/Stereochemistry Molecular Formula Biological Activity/Applications Reference
2-(2-bromophenyl)acetic acid Bromine at ortho position C8H7BrO2 Restricted rotation due to steric hindrance; used in crystallography studies
(S)-2-amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid (1b) (S)-amine, (R)-dihydroisoxazolyl C6H8BrN2O3 72% yield; [α]D20 = +100.7° (water); antitumor activity
(R)-2-amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid (1d) (R)-amine, (R)-dihydroisoxazolyl C6H8BrN2O3 83% yield; [α]D20 = −168.5° (CHCl3); distinct pharmacokinetics

Key Insights :

  • Stereochemistry : The (R)-configuration in the target compound may confer higher binding affinity to chiral receptors compared to (S)-isomers, as seen in 3-Br-Acivicin derivatives .
  • Positional Isomerism : Ortho-bromo substitution () introduces steric constraints absent in the para-substituted target compound, affecting molecular packing and reactivity .

Extended Backbone Analogs

Compound Name Backbone Structure Molecular Formula Applications Reference
Chiral (2S)-2-amino-3-(3-bromophenyl)propanoic acid Propanoic acid C9H10BrNO2 Extended chain enables peptide mimicry; antimicrobial activity

Key Insight :

  • Chain Length: The propanoic acid backbone increases conformational flexibility compared to the acetic acid moiety, enabling diverse interactions in enzyme active sites .

Biological Activity

Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom on the phenyl ring, which enhances its reactivity and potential interactions with biological targets. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection, facilitating further chemical modifications necessary for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing binding affinity to enzymes and receptors.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, which may influence the compound’s specificity towards particular targets.
  • Chirality : As a chiral molecule, it can exhibit different biological activities depending on its enantiomeric form, which is crucial for pharmacological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor modulation. Its structural analogs have been studied extensively for their therapeutic potential.

Activity Description
Enzyme Inhibition Potential inhibitors of enzymes involved in metabolic pathways.
Receptor Interaction Modulates various receptors, including CCK-B receptors linked to cancer growth.
Antimicrobial Activity Exhibits activity against certain bacterial strains, indicating potential use in antibiotics.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the compound's role as a CCK-B receptor antagonist. The findings demonstrated that derivatives of this compound inhibited pancreatic cancer cell growth through receptor modulation, suggesting its potential as a therapeutic agent in oncology .
  • Antimicrobial Properties : Research highlighted the compound's effectiveness against Mycobacterium tuberculosis, showcasing its utility in developing novel treatments for tuberculosis . The compound's ability to penetrate bacterial membranes and inhibit critical metabolic functions was noted.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution profiles, which are essential for its development as a drug candidate .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Key Features Biological Activity
3-Bromophenylacetic AcidLacks amino group; less reactiveLimited biological activity compared to Boc derivative
2-Amino-2-phenylacetic AcidLacks bromine; affects reactivityModerate activity; less specific interactions
Boc-(S)-2-amino-2-(3-bromophenyl)acetic acidStereoisomer; different biological effects due to chiralityPotentially different receptor interactions

Q & A

Q. What are the common synthetic routes for Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by coupling reactions. A representative method (adapted from analogous protocols) includes:

  • Step 1 : Boc protection of (R)-2-amino-2-(3-bromophenyl)acetic acid using di-tert-butyl dicarbonate in a basic solvent like THF or DCM .
  • Step 2 : Activation of the carboxylic acid using coupling agents (e.g., isobutyl chloroformate) and subsequent reaction with nucleophiles or amines under controlled temperatures (-20°C to room temperature) .
  • Step 3 : Purification via reverse-phase chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm stereochemistry (via coupling constants) and verify the bromophenyl group (¹H and ¹³C NMR) .
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry and crystal packing, as demonstrated for structurally similar bromophenyl acetic acid derivatives .
  • HPLC-MS : To assess purity (>98%) and monitor enantiomeric excess using chiral columns .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Enantiomeric impurities often arise during asymmetric synthesis. Mitigation strategies include:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve (R)- and (S)-isomers .
  • Enzymatic Resolution : Employing enzymes like lipases or acylases to selectively hydrolyze undesired enantiomers .
  • Circular Dichroism (CD) : To validate optical activity and confirm retention of configuration post-synthesis .

Q. What strategies optimize reaction yields when introducing the 3-bromophenyl group?

Challenges include steric hindrance and electronic effects of the bromine substituent. Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Temperature Control : Slow addition of reagents at -20°C minimizes side reactions .
  • Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization of the aryl ring .

Q. How is this compound applied in peptide synthesis or drug discovery?

As a chiral building block:

  • Peptide Backbone Modification : Incorporation into peptidomimetics to enhance metabolic stability or target affinity, leveraging the bromophenyl group for hydrophobic interactions .
  • PROTAC/AUTAC Development : Used in linker design for targeted protein degradation, where the Boc group enables selective deprotection during conjugation .

Data Analysis & Contradiction Resolution

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Discrepancies may arise from residual solvents, diastereomers, or tautomeric forms. Solutions include:

  • 2D NMR (COSY, HSQC) : To assign overlapping signals and verify connectivity .
  • Variable Temperature NMR : To identify dynamic processes (e.g., rotamers) .
  • Comparative Crystallography : Cross-referencing with X-ray data of analogous compounds to validate structural assignments .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Temperature Sensitivity : Store at -20°C in inert atmospheres to prevent Boc group cleavage .
  • Light Sensitivity : The bromophenyl group may undergo photodegradation; use amber vials for long-term storage .

Methodological Tables

Parameter Typical Conditions References
Synthetic Purity>95% (HPLC)
Enantiomeric Excess>99% (Chiral HPLC)
Preferred Solvent for CouplingTHF at -20°C
Stability-20°C, inert gas, protected from light

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